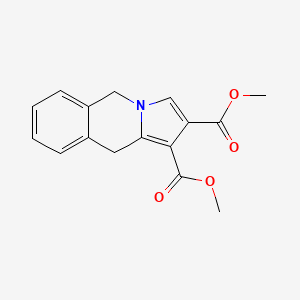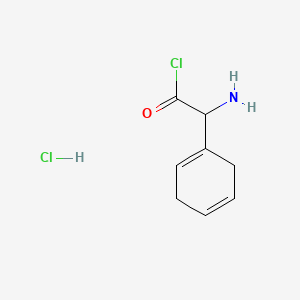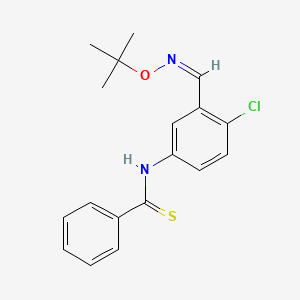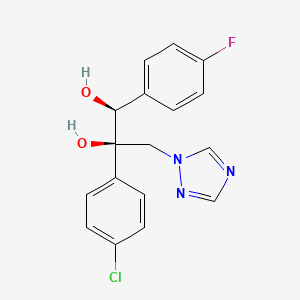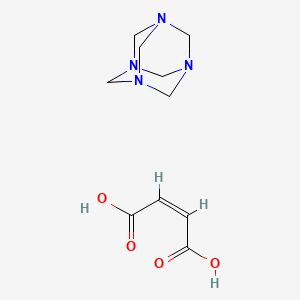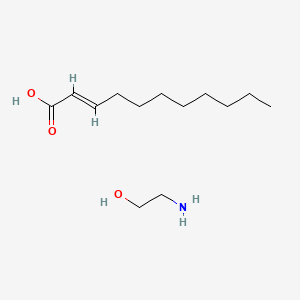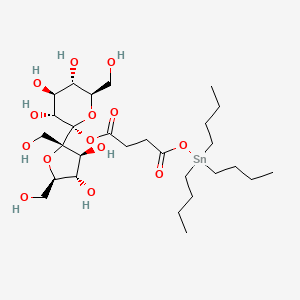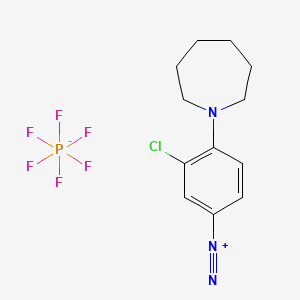
Einecs 227-714-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 227-714-7, also known as Disulphur Decafluoride, is a chemical compound with the molecular formula S2F10. It is a colorless, volatile liquid or gas with an odor similar to sulfur dioxide. This compound is known for its high toxicity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulphur Decafluoride can be synthesized through the direct fluorination of sulfur using elemental fluorine. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
S2+5F2→S2F10
Industrial Production Methods
In industrial settings, the production of Disulphur Decafluoride involves the use of specialized equipment to handle the highly reactive and toxic nature of the reactants and products. The process requires stringent safety measures to protect workers and the environment from exposure.
Chemical Reactions Analysis
Types of Reactions
Disulphur Decafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur hexafluoride (SF6) and other sulfur fluorides.
Reduction: It can be reduced to form lower sulfur fluorides.
Substitution: It can undergo substitution reactions with nucleophiles to form different sulfur-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Fluorine gas (F2) is commonly used as an oxidizing agent.
Reducing Agents: Hydrogen gas (H2) or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles, such as water or alcohols, can be used in substitution reactions.
Major Products Formed
Sulfur Hexafluoride (SF6): A common product formed during oxidation.
Lower Sulfur Fluorides: Formed during reduction reactions.
Sulfur-Containing Compounds: Formed during substitution reactions.
Scientific Research Applications
Disulphur Decafluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other sulfur fluorides and sulfur-containing compounds.
Biology: Studied for its toxic effects on biological systems and potential use as a chemical warfare agent.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Used in the production of high-purity sulfur hexafluoride for use in electrical insulation and other industrial applications.
Mechanism of Action
The mechanism of action of Disulphur Decafluoride involves its high reactivity with various biological molecules. It can react with proteins, lipids, and nucleic acids, leading to cellular damage and toxicity. The compound’s molecular targets include enzymes and other proteins involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Sulfur Hexafluoride (SF6)
- Sulfur Tetrafluoride (SF4)
- Sulfur Difluoride (SF2)
Uniqueness
Disulphur Decafluoride is unique due to its high fluorine content and reactivity. Unlike other sulfur fluorides, it has a higher degree of fluorination, making it more reactive and toxic. Its volatility and odor also distinguish it from other similar compounds.
Properties
CAS No. |
5950-82-3 |
|---|---|
Molecular Formula |
C18H33NO |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;phenol |
InChI |
InChI=1S/C12H27N.C6H6O/c1-4-7-10-13(11-8-5-2)12-9-6-3;7-6-4-2-1-3-5-6/h4-12H2,1-3H3;1-5,7H |
InChI Key |
IZGMMJFZIQHGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



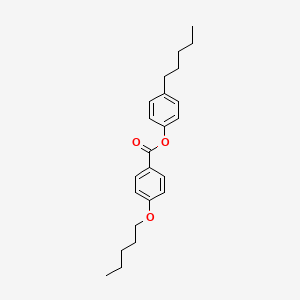
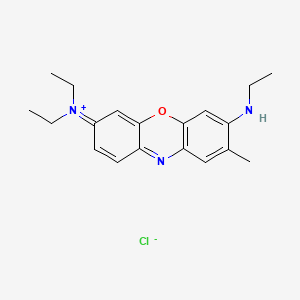
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
